2-{[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and the introduction of the cyano and sulfanyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-{[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide include other pyridine derivatives and compounds with cyano and sulfanyl groups. Examples include:
- 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-propoxyphenyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural configuration. This uniqueness may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5g/mol |
IUPAC Name |
2-[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-4-31-20-8-6-5-7-19(20)26-23(28)15-32-24-17(14-25)9-11-18(27-24)16-10-12-21(29-2)22(13-16)30-3/h5-13H,4,15H2,1-3H3,(H,26,28) |
InChI Key |
VZDCKWHZTUWQKI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C(C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C#N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C(C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C#N |
Origin of Product |
United States |
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